Flurpiridaz

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

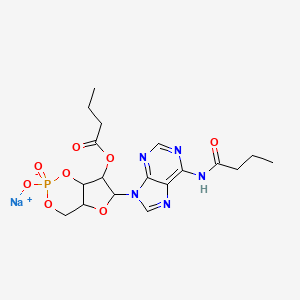

Flurpiridaz is a novel positron emission tomography myocardial perfusion imaging agent. It is a structural analog of pyridaben and is labeled with fluorine-18. This compound is particularly significant in the field of nuclear cardiology due to its high affinity for mitochondrial complex I, which is primarily found in myocardial cells .

Preparation Methods

The synthesis of Flurpiridaz involves multiple steps, starting from mucochloric acid. The precursor is obtained through a series of reactions, including radiolabeling with fluorine-18. The fully automated synthesis of this compound on the ML-PT device provides a radiochemical yield of 55-65% with more than 98% radiochemical purity. This method does not require external preparative high-performance liquid chromatography purification, making it efficient for industrial production .

Chemical Reactions Analysis

Flurpiridaz undergoes various chemical reactions, primarily involving radiolabeling and fluorination. The radiolabeling process uses the stable isotope fluorine-19, and the reaction conditions are optimized to achieve high yield and purity. The major product formed from these reactions is the radiolabeled this compound, which is used for positron emission tomography imaging .

Scientific Research Applications

Flurpiridaz has a wide range of scientific research applications, particularly in the field of nuclear cardiology. It is used for myocardial perfusion imaging to assess coronary artery disease. The compound provides high image quality and accurate absolute blood flow quantification, making it an ideal precision tool for non-invasive assessment of myocardial blood flow and the entire spectrum of ischemic heart disease . Additionally, this compound is being studied for its potential to improve the detection of coronary artery disease in various patient populations, including women and obese patients .

Mechanism of Action

Flurpiridaz exerts its effects by binding to mitochondrial complex I with high affinity. This binding allows for high first-pass extraction into cardiomyocytes, which is essential for accurate myocardial perfusion imaging. The compound’s high affinity for mitochondrial complex I ensures that it provides high-quality images and accurate blood flow quantification .

Comparison with Similar Compounds

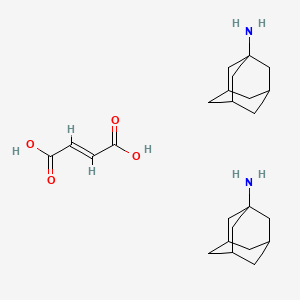

Flurpiridaz is compared with other myocardial perfusion imaging agents such as single photon emission computed tomography tracers. It has been found to have superior diagnostic performance, higher sensitivity, and similar specificity compared to single photon emission computed tomography tracers . Similar compounds include [99 Tc]Tc-Sestamibi and other fluorine-18 labeled tracers used for positron emission tomography imaging .

Properties

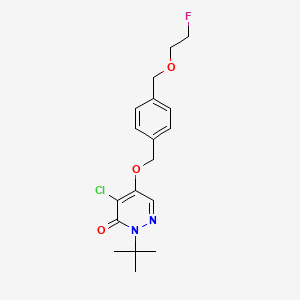

CAS No. |

863888-33-9 |

|---|---|

Molecular Formula |

C18H22ClFN2O3 |

Molecular Weight |

368.8 g/mol |

IUPAC Name |

2-tert-butyl-4-chloro-5-[[4-(2-fluoroethoxymethyl)phenyl]methoxy]pyridazin-3-one |

InChI |

InChI=1S/C18H22ClFN2O3/c1-18(2,3)22-17(23)16(19)15(10-21-22)25-12-14-6-4-13(5-7-14)11-24-9-8-20/h4-7,10H,8-9,11-12H2,1-3H3 |

InChI Key |

RMXZKEPDYBTFOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814385.png)

![10-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B10814400.png)

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-[(2S)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10814412.png)

![21,24,28-Trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B10814422.png)

![(2S,4R,5R,8S,11Z,15R)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B10814425.png)

![(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B10814430.png)

![N'-[(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide](/img/structure/B10814438.png)

![Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10814449.png)

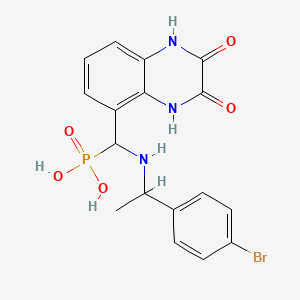

![[(S)-{[(1S)-1-(4-bromophenyl)ethyl]amino}(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]phosphonic acid](/img/structure/B10814456.png)